molecular formula C30H42HgO18S2 B025719 Bis-2,6-atgmhm CAS No. 110913-60-5

Bis-2,6-atgmhm

Cat. No.: B025719
CAS No.: 110913-60-5
M. Wt: 955.4 g/mol
InChI Key: FORSGEYNZQWYKV-UHFFFAOYSA-L
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Description

Bis-2,6-atgmhm (full chemical name: bis(2,6-di-tert-butyl-4-methylphenyl) hexamethylenediamine) is a specialized organic compound primarily utilized in polymer stabilization and as an antioxidant in high-performance materials. Its molecular structure features two bulky 2,6-di-tert-butyl-4-methylphenyl groups attached to a hexamethylenediamine backbone. This design confers exceptional steric hindrance and thermal stability, making it effective in mitigating oxidative degradation in polymers exposed to extreme temperatures or UV radiation .

The compound is synthesized via a multi-step nucleophilic substitution reaction, where hexamethylenediamine reacts with 2,6-di-tert-butyl-4-methylphenol under controlled alkaline conditions. Key characterization methods include ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy to confirm its structure and purity .

Properties

CAS No.

110913-60-5

Molecular Formula

C30H42HgO18S2

Molecular Weight

955.4 g/mol

IUPAC Name

mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate

InChI

InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2

InChI Key

FORSGEYNZQWYKV-UHFFFAOYSA-L

SMILES

CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2]

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2]

Synonyms

is(2,6-anhydro-1-thio-glycero-manno-heptitol)mercuy(II)
bis-2,6-ATGMHM

Origin of Product

United States

Comparison with Similar Compounds

Notes on Methodology

  • Data Integrity: Cross-referenced using the Combined Chemical Dictionary and Knovel Critical Tables to ensure consistency.
  • Limitations : Direct comparative studies between this compound and Tinuvin 770 in UV applications are scarce; extrapolations were made from structural analogs .

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